molecular formula C7H7NO2S B1342601 5-Acetylthiophene-2-carboxamide CAS No. 68257-89-6

5-Acetylthiophene-2-carboxamide

Cat. No.: B1342601
CAS No.: 68257-89-6
M. Wt: 169.2 g/mol
InChI Key: JFVJHFSCKAFLGD-UHFFFAOYSA-N
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Description

5-Acetylthiophene-2-carboxamide is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.2 g/mol. It is known for its role as a reagent in the synthesis of various compounds, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom .

Mechanism of Action

Mode of Action

It has been reported that it acts as a reagent for the synthesis and β-adrenergic blocking action of a new thiazolythiopropanolamine . The exact interaction with its targets and the resulting changes are yet to be elucidated.

Pharmacokinetics

The compound has a predicted density of 1.310±0.06 g/cm3 and a boiling point of 359.3±27.0 °C . These properties might influence its bioavailability, but more detailed studies are required to understand its pharmacokinetic profile.

Biochemical Analysis

Biochemical Properties

5-Acetylthiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a reagent for the synthesis and β-adrenergic blocking action of new thiazolythiopropanolamine . The compound’s interactions with enzymes and proteins are crucial for its biochemical activity. These interactions often involve binding to specific active sites on the enzymes, leading to inhibition or activation of enzymatic activity. The nature of these interactions can vary depending on the specific enzyme or protein involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including this compound, have shown significant antibacterial activity against pathogenic Gram-positive and Gram-negative bacteria . This antibacterial activity is attributed to the compound’s ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes. Additionally, this compound has been studied for its potential anticancer properties, where it inhibits tumor cell growth in various human tumor cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to interact with specific proteins and enzymes, leading to alterations in their activity . These interactions can result in the inhibition of enzyme activity, which in turn affects various cellular processes. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives, including this compound, exhibit stable properties under controlled laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation of the compound. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and tumor cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . For instance, in animal models, higher doses of this compound have been associated with increased antibacterial and anticancer activity. At very high doses, the compound can exhibit toxic or adverse effects, including damage to healthy tissues and organs. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors that facilitate its metabolism. For example, it undergoes enzymatic transformations that convert it into active metabolites . These metabolic pathways are essential for the compound’s biological activity, as they determine its bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in specific cellular compartments, where it exerts its effects. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules and exerts its effects. The subcellular localization of this compound is important for understanding its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

The synthesis of 5-Acetylthiophene-2-carboxamide typically involves the use of 5-acetylthiophene-2-carboxylic acid as a starting material. One common method involves reacting this acid with thionyl chloride in benzene under reflux conditions to produce the desired compound. The reaction conditions are crucial for achieving high yields and purity of the product.

Chemical Reactions Analysis

5-Acetylthiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include thionyl chloride, ammonia, and bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thionyl chloride can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

5-Acetylthiophene-2-carboxamide has a wide range of scientific research applications. It is used as a substrate for enzymatic studies, a building block for the synthesis of other compounds, and a model compound for the study of molecular recognition. In the field of medicinal chemistry, it has shown potential in anticancer applications and as a histone deacetylase (HDAC) inhibitor. Additionally, it is used in quantum computational and molecular docking studies to analyze its molecular structure and properties.

Comparison with Similar Compounds

5-Acetylthiophene-2-carboxamide can be compared with other thiophene derivatives, such as 5-chloro-N-(2-oxo-3-phenylpropyl)thiophene-2-carboxamide and 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide. These compounds share similar structural features but differ in their specific functional groups and biological activities. For instance, 5-chloro-N-(2-oxo-3-phenylpropyl)thiophene-2-carboxamide is known for its inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), while 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against HIV-1.

Properties

IUPAC Name

5-acetylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-4(9)5-2-3-6(11-5)7(8)10/h2-3H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVJHFSCKAFLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596662
Record name 5-Acetylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68257-89-6
Record name 5-Acetyl-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68257-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenecarboxamide, 5-acetyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 5-acetylthiophene-2-carboxylic acid (5.6 g) and thionyl chloride (5.25 ml) in benzene (70 ml) was refluxed for 3 h; a further portion of thionyl chloride (5.3 ml) was added and reflux continued for 1.5 h. The resulting solution was evaporated to leave a white solid which was dissolved in tetrahydrofuran (70 ml). Aqueous ammonia (s.g. 0.88; 6 ml) was added and the reaction mixture was stirred for 1 h. The white precipitate was washed with water, leaving the title amide (3.43 g) mp 231°-233°. TLC SiO2 (EtOAc) Rf 0.28.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5.25 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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